1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea
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Overview
Description
1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a synthetic organic compound that features a unique structure combining an adamantane core with a phenylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce reactive groups that can further react with other components.
Synthesis of the Phenylpyrrolidine Moiety: The phenylpyrrolidine component is synthesized separately, often through a series of reactions involving the formation of the pyrrolidine ring and subsequent attachment of the phenyl group.
Coupling Reaction: The adamantane derivative and the phenylpyrrolidine moiety are coupled together using a urea-forming reaction, typically involving reagents such as isocyanates or carbamates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its rigid adamantane core makes it a candidate for use in the development of novel materials with specific mechanical or thermal properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity, while the phenylpyrrolidine moiety can interact with specific sites on the target molecule. This dual interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylurea: A simpler analog with only the adamantane core and urea functionality.
Phenylpyrrolidine: Lacks the adamantane core but retains the phenylpyrrolidine structure.
Uniqueness
1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is unique due to the combination of the adamantane core and phenylpyrrolidine moiety, which imparts distinct chemical and biological properties not found in simpler analogs. This structural complexity allows for more specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c26-21(24-22-12-16-9-17(13-22)11-18(10-16)14-22)23-15-20-7-4-8-25(20)19-5-2-1-3-6-19/h1-3,5-6,16-18,20H,4,7-15H2,(H2,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAFGVVMKPZLKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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